N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Medicinal Chemistry Physicochemical Profiling Chromatographic Method Development

N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS 2828440-26-0) is a bifunctional picolinamide–boronic acid pinacol ester (BPin) hybrid with molecular formula C₂₀H₂₅BN₂O₄ and molecular weight 368.23 g/mol. The compound integrates a 5-position BPin ester on the pyridine ring for palladium-catalyzed Suzuki-Miyaura cross-coupling with an N-(4-methoxybenzyl) amide substituent that modulates physicochemical and electronic properties distinct from its N-benzyl, N-methyl, N-ethyl, N,N-dimethyl, and unsubstituted picolinamide BPin analogs.

Molecular Formula C20H25BN2O4
Molecular Weight 368.2 g/mol
Cat. No. B8232968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Molecular FormulaC20H25BN2O4
Molecular Weight368.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)15-8-11-17(22-13-15)18(24)23-12-14-6-9-16(25-5)10-7-14/h6-11,13H,12H2,1-5H3,(H,23,24)
InChIKeyXZVMWZVBJQTGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS 2828440-26-0): Boronate Ester Picolinamide Building Block for Suzuki-Miyaura Cross-Coupling and Medicinal Chemistry


N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS 2828440-26-0) is a bifunctional picolinamide–boronic acid pinacol ester (BPin) hybrid with molecular formula C₂₀H₂₅BN₂O₄ and molecular weight 368.23 g/mol . The compound integrates a 5-position BPin ester on the pyridine ring for palladium-catalyzed Suzuki-Miyaura cross-coupling with an N-(4-methoxybenzyl) amide substituent that modulates physicochemical and electronic properties distinct from its N-benzyl, N-methyl, N-ethyl, N,N-dimethyl, and unsubstituted picolinamide BPin analogs . Commercially supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC , this compound serves as a strategic intermediate for constructing complex heteroaromatic systems in pharmaceutical discovery programs, particularly where the 4-methoxybenzyl motif participates in structure-activity relationship (SAR) exploration of kinase inhibitor and receptor antagonist chemotypes [1].

Why N-Substitution on 5-BPin Picolinamide Determines Synthetic and Biological Outcomes: The Case for N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide


Within the 5-BPin picolinamide class, the N-substituent is not a passive spectator but an active determinant of molecular recognition, physicochemical behavior, and downstream synthetic utility. Structure-activity relationship (SAR) studies on picolinamide chemotypes have established that even minor modifications to the benzyl substituent—such as introduction or repositioning of a methoxy group—can profoundly alter biological potency, kinase selectivity, and antiproliferative activity [1]. Physicochemically, the 4-methoxybenzyl group increases topological polar surface area (TPSA) to 69.7 Ų, adds a fifth hydrogen bond acceptor, and introduces an additional rotatable bond compared with the unsubstituted N-benzyl analog (TPSA 60.5 Ų, 4 H-bond acceptors, 4 rotatable bonds) . These differences directly impact membrane permeability predictions, chromatographic retention behavior, and compatibility with parallel medicinal chemistry workflows where small changes in polarity govern library purification logistics. Furthermore, the methoxy oxygen provides a synthetic handle (demethylation to phenol, subsequent O-functionalization) absent in N-methyl (CAS 945863-21-8), N-ethyl (CAS 1006876-28-3), and N,N-dimethyl (CAS 1006876-27-2) comparators, making indiscriminate substitution a risky shortcut that can derail both reaction yields and SAR interpretability .

Quantitative Differentiation Evidence: N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide vs. Closest Picolinamide BPin Analogs


Elevated Topological Polar Surface Area (TPSA) Relative to N-Benzyl Analog Modulates Permeability and Retention

The target compound exhibits a calculated TPSA of 69.7 Ų, representing a +9.2 Ų (+15.2%) increase over the N-benzyl analog (CAS 1201644-43-0, TPSA 60.5 Ų) . This difference arises from the additional methoxy oxygen, which increases the hydrogen bond acceptor count from 4 to 5 and raises the heavy atom count from 25 to 27 . In medicinal chemistry, TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values above 70 Ų typically indicate reduced CNS permeability; the target compound's intermediate TPSA positions it in a distinct permeability zone compared with the N-benzyl analog (60.5 Ų, CNS-penetrant range) and the unsubstituted picolinamide BPin (TPSA 60.45 Ų for N-methyl, predicted CNS-favorable) [1]. This property directly affects reverse-phase HPLC retention times and preparative chromatography method development for library purification.

Medicinal Chemistry Physicochemical Profiling Chromatographic Method Development

Predicted pKa Shift of ~1.44 Units Relative to Unsubstituted Amide Analog Alters Ionization-Dependent Extraction and Purification

The predicted acid dissociation constant (pKa) for the target compound is 13.50 ± 0.46, compared with 14.94 ± 0.50 for the unsubstituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS 1257553-74-4) [1]. This ~1.44-unit decrease in pKa reflects the electron-withdrawing inductive effect of the N-(4-methoxybenzyl) substituent on the amide NH acidity. While both compounds remain very weakly acidic, the difference is consequential for liquid-liquid extraction protocols at high pH: at pH 13, the target compound is approximately 24% ionized vs. ~1% for the unsubstituted analog (estimated by Henderson-Hasselbalch), affecting partitioning between aqueous and organic phases during workup. The N-methyl analog (CAS 945863-21-8), lacking a benzyl-type substituent, exhibits an intermediate predicted pKa, rendering each analog's extraction behavior distinct .

Process Chemistry Extraction Optimization pKa Prediction

Increased Rotatable Bond Count and Molecular Complexity Relative to N-Benzyl and N-Methyl Analogs Enhances Conformational Sampling in Target Binding

The target compound possesses 5 rotatable bonds and a molecular complexity index of 504, compared with 4 rotatable bonds and complexity 461 for the N-benzyl analog (CAS 1201644-43-0) and approximately 3 rotatable bonds for the N-methyl analog (CAS 945863-21-8) . The additional rotatable bond originates from the methoxy C–O linkage on the benzyl ring, while the increased complexity score (+43 vs. N-benzyl; +80+ vs. N-methyl) reflects the greater topological diversity introduced by the 4-methoxy substitution pattern . In structure-based drug design, higher rotatable bond count generally correlates with increased entropic penalty upon binding, but the 4-methoxy group can also form stabilizing hydrogen bonds or hydrophobic contacts in protein binding pockets—a dual-edged property absent in simpler N-alkyl picolinamide BPin esters. The molecular weight increment from 338.21 (N-benzyl) to 368.23 (target, +30.02 Da, +8.9%) also shifts the compound into a higher property space bracket for fragment-based screening versus lead optimization .

Molecular Modeling Conformational Analysis Drug Design

Predicted Boiling Point Elevation and Density Increase vs. Unsubstituted Amide Analog Signal Different Physical Handling Requirements

The target compound exhibits a predicted boiling point of 559.7 ± 50.0 °C and density of 1.16 ± 0.1 g/cm³, compared with 409.3 ± 30.0 °C and 1.15 ± 0.1 g/cm³ for the unsubstituted 5-BPin picolinamide (CAS 1257553-74-4) . The +150.4 °C boiling point elevation (+36.7%) is attributable to the substantially higher molecular weight (368.23 vs. ~248 g/mol for the unsubstituted analog) and the presence of the 4-methoxybenzyl group, which enhances intermolecular van der Waals interactions and dipole-dipole forces . The N-methyl analog (CAS 945863-21-8, MW 262.11) has a measured melting point of 113–115 °C , confirming it is a crystalline solid at ambient conditions, whereas the target compound's physical state may differ due to the larger, more flexible N-substituent. These differences have practical implications for vacuum distillation feasibility, rotary evaporation parameters, and thermal stability assessment during scale-up.

Process Safety Physical Property Assessment Large-Scale Synthesis

The 4-Methoxybenzyl Group Enables Orthogonal Demethylation Chemistry Inaccessible to N-Benzyl, N-Methyl, and N-Ethyl Picolinamide BPin Analogs

The 4-methoxy substituent on the N-benzyl group of the target compound provides a chemically orthogonal functionalization handle that is structurally absent in all four closest commercial comparators: N-benzyl- (CAS 1201644-43-0, phenyl only), N-methyl- (CAS 945863-21-8), N-ethyl- (CAS 1006876-28-3), and N,N-dimethyl-5-BPin picolinamide (CAS 1006876-27-2) . The methyl aryl ether can be selectively cleaved using BBr₃, AlCl₃/pyridine, or NaSEt to yield the corresponding phenol, which can then participate in O-alkylation, O-acylation, sulfonylation, or Mitsunobu reactions—transformations entirely unavailable to the N-benzyl analog [1]. In picolinamide-based kinase inhibitor programs, the 4-methoxybenzyl motif has been specifically cited as a tunable element within SAR exploration, with methoxy-to-hydroxy conversion enabling further diversification of hydrogen-bonding interactions with kinase hinge regions [2]. On the synthetic front, the picolinamide moiety itself enhances stability and coordination with palladium catalysts during Suzuki-Miyaura coupling, improving reaction reproducibility compared with simpler aryl BPin esters that lack the chelating carboxamide directing group [3].

Late-Stage Functionalization Prodrug Design Parallel Synthesis

High-Value Application Scenarios for N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide Based on Differentiated Property Evidence


PIM Kinase and VEGFR-2 Inhibitor SAR Campaigns Requiring Modulated CNS Permeability

The TPSA of 69.7 Ų positions this compound in the intermediate permeability zone suitable for peripheral kinase targets where some CNS exposure is undesirable. In PIM kinase inhibitor programs documented in the patent literature, N-benzyl picolinamide variants with methoxy substitution on the benzyl ring have been explicitly claimed as active pharmacophores [1]. The target compound's TPSA sits 9.2 Ų above the N-benzyl analog, offering a deliberate permeability reduction that can be exploited to minimize CNS-related off-target effects. For VEGFR-2 inhibitor development, where picolinamide-based derivatives have demonstrated IC₅₀ values in the low micromolar range against A549 and HepG2 cell lines, the 4-methoxybenzyl substitution provides an additional SAR dimension for optimizing antiproliferative potency while maintaining favorable ADMET profile predictions [2].

Divergent Library Synthesis via Post-Suzuki Demethylation–Functionalization Sequence

The unique demethylation-competent 4-methoxybenzyl group enables a 'one building block, many products' parallel synthesis strategy. After Suzuki-Miyaura coupling at the 5-BPin position to install a biaryl or heterobiaryl partner, the 4-methoxy group can be selectively demethylated (BBr₃, DCM, −78 °C to rt) to reveal a phenol. This phenol then serves as a branching point for O-alkylation with diverse alkyl halides, O-acylation with acid chlorides, sulfonylation, or Mitsunobu coupling—generating 20–50+ analogs from a single procurement event [3]. This workflow is impossible with the N-benzyl, N-methyl, N-ethyl, or N,N-dimethyl 5-BPin picolinamide analogs, which lack any chemically addressable functional group on the N-substituent beyond the amide bond itself. The picolinamide's chelating ability further stabilizes palladium intermediates during the Suzuki step, potentially improving coupling yields with challenging heteroaryl bromide partners [4].

Peripheral-Restricted mGluR5 Antagonist and GPCR Modulator Lead Optimization

Picolinamide derivatives have been identified as metabotropic glutamate receptor subtype 5 (mGluR5) antagonists with IC₅₀ values as low as 159 nM in in vitro functional assays [5]. For GPCR targets where peripheral restriction is therapeutically desirable (e.g., reducing CNS-mediated side effects), the 69.7 Ų TPSA of the target compound provides an intermediate property profile that can be tuned further by the choice of Suzuki coupling partner. Compared with the N-benzyl analog (TPSA 60.5 Ų), the target compound already offers a 15% higher TPSA, pushing it further from the CNS-penetrant range without requiring additional polar substituents that might compromise target affinity . The 4-methoxy group also provides an additional hydrogen bond acceptor for potential interactions with receptor extracellular loops.

Process Chemistry Scale-Up with Differentiated Extraction and Purification Behavior

The predicted pKa of 13.50 (Δ = −1.44 vs. unsubstituted amide analog) enables ionizable extraction strategies at high pH that are less effective with the unsubstituted 5-BPin picolinamide (pKa 14.94) . At pH 13, approximately 24% of the target compound exists in the ionized conjugate base form versus ~1% for the unsubstituted analog, facilitating selective removal of neutral impurities through aqueous-organic partitioning. Additionally, the substantially higher predicted boiling point (559.7 °C vs. 409.3 °C) and density (1.16 vs. 1.15 g/cm³) necessitate different solvent swap and concentration protocols during scale-up that must be anticipated in process development . The commercial availability at ≥95% purity with NMR, HPLC, and GC batch certificates from suppliers like Bidepharm and Macklin supports GLP-compliant procurement workflows .

Quote Request

Request a Quote for N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.